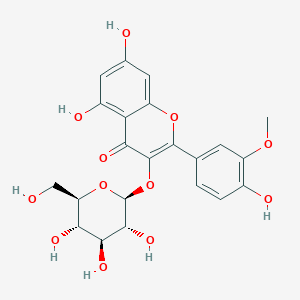
isorhamnetin-3-O-glucoside
Vue d'ensemble
Description
L'isorhamnétine-3-O-glucoside est un glycoside de flavonoïde naturel que l'on trouve dans diverses plantes, y compris les légumes et les fruits. Il s'agit d'un dérivé de l'isorhamnétine, un flavonoïde connu pour ses propriétés antioxydantes. La formule chimique de l'isorhamnétine-3-O-glucoside est C22H22O12, et il est connu pour ses bienfaits potentiels pour la santé, notamment ses effets anti-inflammatoires, antioxydants et antidiabétiques .
Applications De Recherche Scientifique
Isorhamnetin-3-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the quantification and identification of flavonoids.
Biology: It exhibits significant anti-inflammatory and antioxidant activities, making it a subject of interest in biological research.
Medicine: It has potential therapeutic applications in the treatment of diabetes, cardiovascular diseases, and cancer due to its anti-diabetic, cardioprotective, and anticancer properties.
Industry: It is used in the food and nutraceutical industries for its health-promoting benefits
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'isorhamnétine-3-O-glucoside peut être synthétisé par des méthodes enzymatiques. Une méthode efficace consiste à utiliser un système en cascade de trois enzymes, comprenant la rhamnosyltransférase, la sucrose synthase de glycine max et la synthase de l'uridine diphosphate-rhamnose, avec un système de régénération de l'uridine diphosphate-rhamnose .
Méthodes de production industrielle : La production industrielle de l'isorhamnétine-3-O-glucoside implique généralement l'extraction à partir de sources végétales telles que l'argousier (Hippophae rhamnoides) et le Ginkgo biloba. Le processus d'extraction peut inclure l'extraction assistée par enzymes (EAE) et l'extraction solide-liquide (SLE) afin de maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions : L'isorhamnétine-3-O-glucoside subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les acides sont utilisés pour les réactions de substitution.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'isorhamnétine avec des groupes fonctionnels modifiés, améliorant ainsi leurs activités biologiques .
4. Applications de la recherche scientifique
L'isorhamnétine-3-O-glucoside a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence en chimie analytique pour la quantification et l'identification des flavonoïdes.
Biologie : Il présente des activités anti-inflammatoires et antioxydantes significatives, ce qui en fait un sujet d'intérêt en recherche biologique.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement du diabète, des maladies cardiovasculaires et du cancer en raison de ses propriétés antidiabétiques, cardioprotectrices et anticancéreuses.
Industrie : Il est utilisé dans les industries alimentaire et nutraceutique pour ses bienfaits pour la santé
5. Mécanisme d'action
L'isorhamnétine-3-O-glucoside exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies de signalisation :
Activité antioxydante : Il élimine les radicaux libres et augmente la régulation des enzymes antioxydantes, réduisant ainsi le stress oxydatif.
Activité anti-inflammatoire : Il inhibe la production de cytokines et de médiateurs pro-inflammatoires en modulant les voies de signalisation telles que NF-κB et MAPK.
Activité antidiabétique : Il améliore la sensibilité à l'insuline et réduit les niveaux de glucose dans le sang en inhibant les enzymes α-glucosidase et α-amylase
Mécanisme D'action
Isorhamnetin-3-O-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anti-diabetic Activity: It enhances insulin sensitivity and reduces blood glucose levels by inhibiting α-glucosidase and α-amylase enzymes
Comparaison Avec Des Composés Similaires
L'isorhamnétine-3-O-glucoside est unique parmi les glycosides de flavonoïdes en raison de son motif de glycosylation spécifique, qui améliore sa biodisponibilité et ses activités biologiques. Les composés similaires comprennent :
- Isorhamnétine-3-O-rhamnoside
- Isorhamnétine-3-O-néohésperidoside
- Isorhamnétine-3-O-robinobioside
Ces composés partagent des propriétés antioxydantes et anti-inflammatoires similaires, mais diffèrent par leurs motifs de glycosylation et leurs activités biologiques spécifiques .
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-LFXZADKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311218 | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-82-7 | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorhamnetin-3-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISORHAMNETIN 3-O-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic benefits of isorhamnetin-3-O-glucoside?
A1: Research suggests potential benefits in several areas: * Neuroprotection: May promote neurite outgrowth and protect neuronal cells against oxidative stress [, ].* Anti-diabetic effects: Exhibits potential to enhance glucose uptake in muscle cells, reduce glucose production in liver cells, and inhibit α-amylase and α-glucosidase enzymes [, , ].* Anti-obesity properties: May suppress lipid accumulation and adipogenesis, potentially by inhibiting pro-adipogenic transcription factors []. * Anti-inflammatory and antinociceptive effects: Studies indicate potential for reducing inflammation and pain, possibly by modulating inflammatory pathways and nitric oxide synthase (NOS) activity [, ].
Q2: How does this compound exert its neuroprotective effects?
A2: Research suggests it may promote neurite outgrowth, potentially by enhancing the expression of neurofilaments induced by nerve growth factor (NGF) in PC12 cells []. It also shows promise in protecting neuronal cells from oxidative stress, though the exact mechanisms require further investigation [].
Q3: What is known about the anti-diabetic mechanism of action of this compound?
A3: It demonstrates the potential to:* Stimulate glucose uptake in C2C12 mouse muscle cells [].* Reduce glucose production in H4IIE rat liver cells, potentially by reducing glucose-6-phosphatase enzymatic activity [].* Inhibit α-amylase and α-glucosidase enzymes, potentially slowing down carbohydrate digestion and absorption [].
Q4: How does this compound impact obesity?
A4: Studies indicate that it can inhibit lipase activity in a dose-dependent manner []. Furthermore, it may suppress lipid accumulation and adipogenesis in 3T3-L1 adipocytes, potentially by downregulating pro-adipogenic transcription factors like C/EBPα [].
Q5: How does this compound contribute to anti-inflammatory and antinociceptive effects?
A5: While the exact mechanisms need further elucidation, current research suggests several possibilities:* It may modulate the secretion of pro-inflammatory and anti-inflammatory cytokines [].* It might act similarly to non-steroidal anti-inflammatory drugs (NSAIDS) by targeting inflammatory pathways [].* It could potentially inhibit nitric oxide synthase (NOS) activity, thus reducing inflammation and pain [].
Q6: What is the molecular formula and weight of this compound?
A6: Its molecular formula is C28H32O16 and its molecular weight is 624.54 g/mol.
Q7: What analytical methods are used to identify and quantify this compound?
A7: Several techniques are commonly employed: * High-performance liquid chromatography (HPLC) coupled with various detectors like diode array detection (DAD), electrospray ionization mass spectrometry (ESI-MS), and tandem mass spectrometry (MS/MS) are widely used for identification and quantification [, , , , ].* Ultra-performance liquid chromatography (UPLC) coupled with Q-TOF mass spectrometry offers enhanced resolution and sensitivity for analyzing complex mixtures [, ].* Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information [, , ].
Q8: How do structural modifications of this compound affect its activity?
A8: Research on related flavonoids suggests that:* The presence of a hydroxyl group at position 3 of the C ring and bulky, hydrophilic, electron-donating substituents at this position may enhance the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism [].* Glycosylation patterns influence activity, with specific glycosides exhibiting varying degrees of efficacy in different biological assays [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


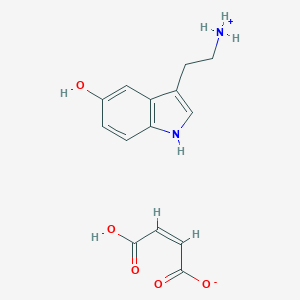
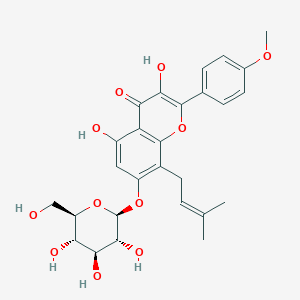
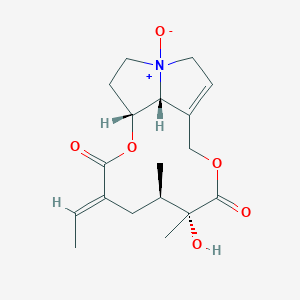
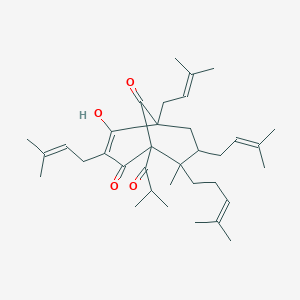
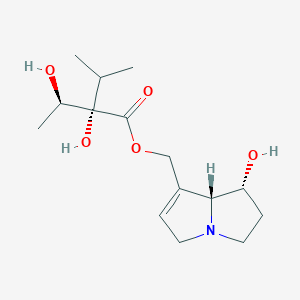
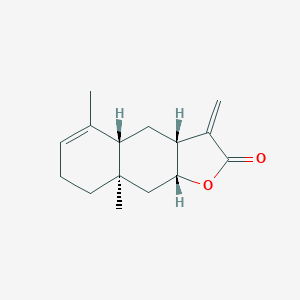
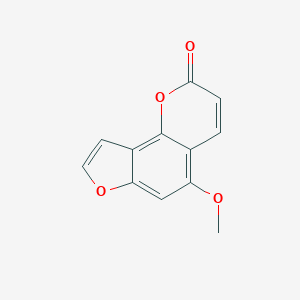
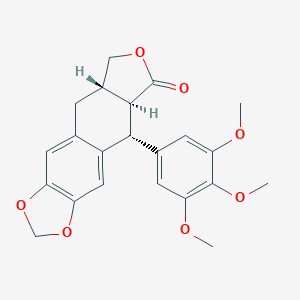
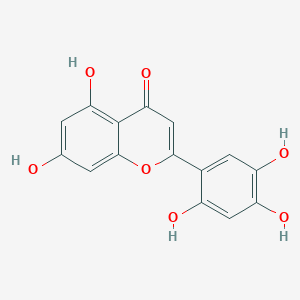
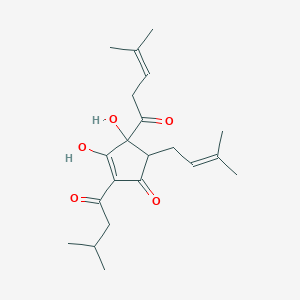
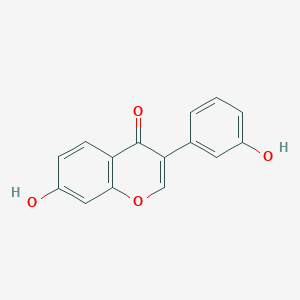
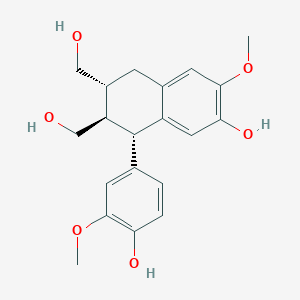
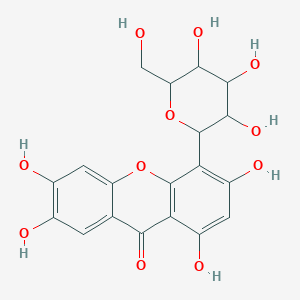
![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)
